Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate
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Description
Scientific Research Applications
Physicochemical Characterization
- The solubility thermodynamics and partitioning processes of a novel antifungal compound from the 1,2,4-triazole class, closely related to Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate, were thoroughly investigated. This study provided insights into its solubility in various solvents, including alcohols, indicating poor solubility in buffer solutions and hexane but better solubility in alcohols. The study also explored its potential for lipophilic delivery pathways in biological media (Volkova, Levshin, & Perlovich, 2020).
Synthesis and Structural Analysis
- A study described the synthesis of a new methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate, a derivative closely related to the compound of interest. This process utilized dimethyl acetylenedicarboxylate as a thia-Michael reaction acceptor, highlighting the methodological advancements in synthesizing complex thiazolidine derivatives (Szczepański, Tuszewska, & Trotsko, 2020).
Biological Evaluation
- Research on third-generation analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate, a compound similar in structure to the one , showed potent antiviral activity against yellow fever virus. This study aimed at improving metabolic stability, therapeutic index, and antiviral potency, demonstrating the therapeutic potential of thiazolidine derivatives in treating viral infections (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).
Antioxidant and Anticancer Activities
- A novel antioxidant study of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, owing to its significant reducing potential, explored its antioxidant potential and interaction with oxidative stress-related protein targets. The findings indicated potent antioxidant activity, underscoring the compound's potential in inducing endogenous defense systems and preventing radical chain reactions, which could be relevant for the compound of interest given the structural similarities (Shehzadi et al., 2018).
Properties
IUPAC Name |
methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4S/c1-18-11(16)14-10(15)9(19-12(14)17)6-7-2-4-8(13)5-3-7/h2-6H,1H3/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCQXGMKPONWTA-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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